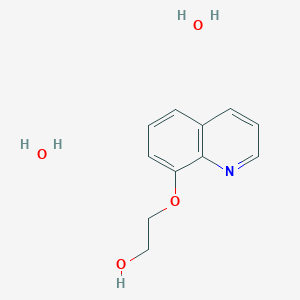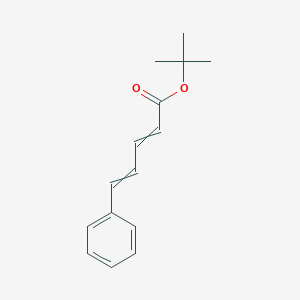
tert-Butyl 5-phenylpenta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-phenylpenta-2,4-dienoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a 5-phenylpenta-2,4-dienoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-phenylpenta-2,4-dienoate typically involves the esterification of 5-phenylpenta-2,4-dienoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 5-phenylpenta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an alcoholic solvent.
Major Products Formed:
Oxidation: Formation of 5-phenylpenta-2,4-dienoic acid or corresponding ketones.
Reduction: Formation of tert-butyl 5-phenylpentanol.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-phenylpenta-2,4-dienoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-phenylpenta-2,4-dienoate involves its interaction with molecular targets and pathways within biological systems. The ester group can undergo hydrolysis to release the active 5-phenylpenta-2,4-dienoic acid, which may interact with enzymes or receptors to exert its effects. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or as a chemical intermediate.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 5-phenylpentanoate: Similar structure but lacks the conjugated diene system.
tert-Butyl 5-phenylpenta-2,4-dienamide: Similar structure but contains an amide group instead of an ester group.
tert-Butyl 5-phenylpenta-2,4-dienol: Similar structure but contains an alcohol group instead of an ester group.
Uniqueness: tert-Butyl 5-phenylpenta-2,4-dienoate is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential applications. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it suitable for various industrial and research applications.
Eigenschaften
CAS-Nummer |
120823-67-8 |
|---|---|
Molekularformel |
C15H18O2 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
tert-butyl 5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C15H18O2/c1-15(2,3)17-14(16)12-8-7-11-13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI-Schlüssel |
UCCOJFOEINFVCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C=CC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Cyclopenta[A]azulen-3-one](/img/structure/B14284140.png)
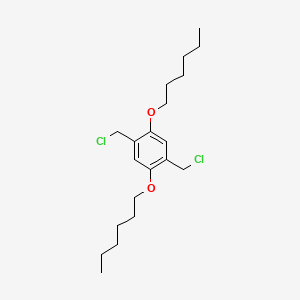
![6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid](/img/structure/B14284149.png)
![4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B14284152.png)
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)

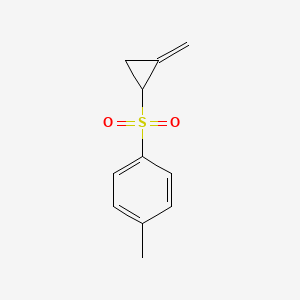
![Acetamide, N-[4-[3-[4-(3-methylphenyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14284174.png)
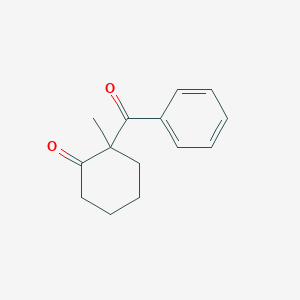
![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)


![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
